2-Thiazolamine, 4-(1-naphthalenyl)-

Descripción

The exact mass of the compound 2-Thiazolamine, 4-(1-naphthalenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Thiazolamine, 4-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolamine, 4-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

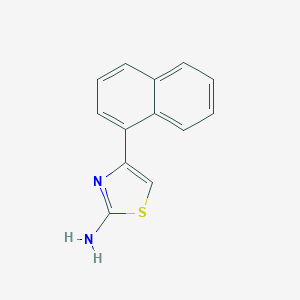

Structure

3D Structure

Propiedades

IUPAC Name |

4-naphthalen-1-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQUWOCIFFHZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205049 | |

| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56503-96-9 | |

| Record name | 4-(1-Naphthalenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56503-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Naphthalen-1-yl)-2-aminothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(1-naphthyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(NAPHTHALEN-1-YL)-2-AMINOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KEO6ZF10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(1-naphthyl)thiazole: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(1-naphthyl)thiazole is a heterocyclic amine containing a thiazole core substituted with an amino group and a naphthyl group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the thiazole ring, a common scaffold in many biologically active compounds, combined with the bulky, aromatic naphthyl group, imparts unique physicochemical properties and a diverse range of potential applications. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and characterization, and its biological activities, with a focus on its role as a 5-lipoxygenase inhibitor.

Core Physical and Chemical Properties

The physicochemical properties of 2-Amino-4-(1-naphthyl)thiazole are crucial for its handling, formulation, and application in various research and development settings. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂S | [1] |

| Molecular Weight | 226.3 g/mol | [1] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 156 - 160 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in water, alcohols, and diethyl ether (for the parent 2-aminothiazole)[2]. The naphthyl group in 2-Amino-4-(1-naphthyl)thiazole is noted to enhance its solubility, making it suitable for formulations in medicinal chemistry.[1] | |

| Stability | The naphthyl group enhances its stability.[1] Store at room temperature. | [1] |

| CAS Number | 56503-96-9 | [1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring, the amino group, and the naphthyl ring system.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the thiazole and naphthyl rings, as well as the carbon attached to the amino group. For the parent 2-aminothiazole, characteristic peaks are observed for the thiazole ring carbons.[3][4]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching from the naphthyl group.[5][6]

Experimental Protocols

Synthesis of 2-Amino-4-(1-naphthyl)thiazole via Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8][9] This method involves the condensation reaction between an α-haloketone and a thiourea derivative. For the synthesis of 2-Amino-4-(1-naphthyl)thiazole, the likely starting materials are 2-bromo-1-(1-naphthyl)ethanone and thiourea.

Reaction Scheme:

Detailed Protocol (General Procedure):

-

Reactant Preparation: Dissolve 1 equivalent of 2-bromo-1-(1-naphthyl)ethanone in a suitable solvent such as ethanol.

-

Addition of Thiourea: To the solution from step 1, add 1.1 to 1.5 equivalents of thiourea.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-Amino-4-(1-naphthyl)thiazole.[10] The purity of the final product should be confirmed by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry).[9][11]

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized 2-Amino-4-(1-naphthyl)thiazole.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).[10] Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

-

Analysis: Record the IR spectrum using an FT-IR spectrometer.[10]

-

-

Mass Spectrometry (MS):

-

Analysis: Determine the molecular weight and fragmentation pattern using a mass spectrometer to confirm the molecular formula.

-

Biological Activity and Signaling Pathway

2-Amino-4-(1-naphthyl)thiazole and its derivatives have shown promising biological activities, particularly as inhibitors of the enzyme 5-lipoxygenase (5-LOX).[12] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various diseases, including asthma, allergic reactions, and cardiovascular diseases.[13][14]

Mechanism of Action: 5-Lipoxygenase Inhibition

Studies on related 2-amino-4-aryl thiazoles suggest that their mechanism of action is through competitive inhibition of 5-LOX.[12] This means that the compound binds to the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid. This inhibition is reportedly not due to the disruption of the redox cycle of the iron atom present in the enzyme's active site.[12]

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is initiated by cellular stimuli that lead to the release of arachidonic acid from the cell membrane. 5-LOX, with the help of the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotrienes.[15][16][17] 2-Amino-4-(1-naphthyl)thiazole acts as an inhibitor in this pathway.

Caption: Inhibition of the 5-Lipoxygenase signaling pathway.

Applications and Future Directions

2-Amino-4-(1-naphthyl)thiazole serves as a valuable building block in pharmaceutical and materials science research.[1] Its demonstrated activity as a 5-LOX inhibitor makes it a promising lead compound for the development of novel anti-inflammatory drugs.[12] Further research could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

-

In-depth Biological Evaluation: Exploring its efficacy in various in vitro and in vivo models of inflammatory diseases.

-

Formulation Development: Investigating suitable formulations to enhance bioavailability and therapeutic efficacy.

-

Materials Science Applications: Exploring its potential in the development of organic semiconductors and dyes due to its electronic properties.[1]

Conclusion

2-Amino-4-(1-naphthyl)thiazole is a compound with significant potential, underpinned by its interesting chemical structure and biological activity. This guide provides a foundational understanding of its properties, synthesis, and mechanism of action as a 5-LOX inhibitor. The information presented herein is intended to support researchers and developers in their efforts to explore and exploit the full potential of this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. universalprint.org [universalprint.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. rsc.org [rsc.org]

- 11. connectjournals.com [connectjournals.com]

- 12. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

An In-depth Technical Guide on the Spectroscopic Data of 2-Amino-4-(1-naphthyl)thiazole (CAS 56503-96-9)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available spectroscopic data for the compound 2-Amino-4-(1-naphthyl)thiazole, corresponding to CAS number 56503-96-9. The document compiles known Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and presents them in a structured format. Due to the limited availability of comprehensive public data, this guide also furnishes detailed, generalized experimental protocols for NMR, IR, and Mass Spectrometry to aid researchers in the acquisition of further analytical data. A graphical representation of the typical workflow for spectroscopic analysis is also provided.

Compound Identification

It is important to clarify that CAS number 56503-96-9 refers specifically to 2-Amino-4-(1-naphthyl)thiazole. Initial database searches may sometimes erroneously associate this CAS number with other compounds. All data presented herein pertains to 2-Amino-4-(1-naphthyl)thiazole.[1]

Chemical Structure:

Molecular Formula: C₁₃H₁₀N₂S[1]

Molecular Weight: 226.30 g/mol [1]

Appearance: Light yellow to orange crystalline powder.[1]

Melting Point: 156 - 160 °C[1]

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for 2-Amino-4-(1-naphthyl)thiazole. It should be noted that a complete public dataset for ¹³C NMR and Mass Spectrometry was not available at the time of this compilation.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.61 | Singlet | Thiazolyl proton |

| 5.78 | Broad Band | NH₂ protons |

Note: The solvent used for this reported data was not specified in the source material.

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3427 | N-H stretching (amino group) |

| 3364 | N-H stretching (amino group) |

Note: The IR spectrum was reportedly recorded in KBr.

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

Note: While the acquisition of ¹³C NMR data has been mentioned in literature, specific chemical shifts for 2-Amino-4-(1-naphthyl)thiazole are not provided.

Table 4: Mass Spectrometry Data

| m/z | Fragmentation |

| Data Not Available | - |

Note: No public mass spectrometry data for 2-Amino-4-(1-naphthyl)thiazole was found.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A standard experiment would involve a 90° pulse and a relaxation delay of at least 5 times T1.[3]

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using an internal standard, such as tetramethylsilane (TMS) at 0 ppm.[4]

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Turn on the FT-IR spectrometer and allow it to warm up to ensure stability.[5]

-

Collect a background spectrum of the empty sample compartment.[5]

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[6]

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

3.3 Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Ionization:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.[10]

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. sites.bu.edu [sites.bu.edu]

- 4. rsc.org [rsc.org]

- 5. profandrewmills.com [profandrewmills.com]

- 6. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. bitesizebio.com [bitesizebio.com]

Literature review on the biological activity of 4-(1-naphthalenyl)-2-thiazolamine

An In-Depth Literature Review on the Biological Activity of 4-(1-Naphthalenyl)-2-thiazolamine

Introduction

4-(1-naphthalenyl)-2-thiazolamine, also known as 2-Amino-4-(1-naphthyl)thiazole, is a heterocyclic compound featuring a core 2-aminothiazole scaffold. This scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous bioactive molecules and clinically approved drugs.[1][2] The thiazole ring and its derivatives are associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] The incorporation of a naphthalene moiety suggests potential for enhanced biological interactions due to its lipophilicity and ability to engage in π-stacking interactions. This review synthesizes the available scientific literature on the biological activities of 4-(1-naphthalenyl)-2-thiazolamine and its closely related derivatives, providing a technical guide for researchers and drug development professionals.

Biological Activity of 4-(1-Naphthalenyl)-2-thiazolamine

Direct studies on the biological activity of the parent compound, 4-(1-naphthalenyl)-2-thiazolamine (CAS 56503-96-9), are limited in publicly accessible literature. It is frequently cited as a key intermediate or starting material for the synthesis of more complex derivatives.[5][6] However, one specific activity has been reported.

Potassium Channel Activation

A 2017 patent identified 4-(1-naphthalenyl)-2-thiazolamine, referred to as SKA-75, as an activator of the intermediate-conductance Ca²⁺-activated potassium channel (KCa3.1).[7] These channels are involved in various physiological processes, and their activation is a therapeutic strategy for conditions like hypertension and cystic fibrosis.[7] The compound was tested for its KCa3.1 activating properties using whole-cell patch-clamp electrophysiology.[7] While the patent establishes this activity, specific quantitative data, such as EC₅₀ values, are not provided in the available text.

Biological Activity of N-Substituted Derivatives

Research has been conducted on derivatives of 4-(1-naphthalenyl)-2-thiazolamine where the 2-amino group is substituted. These studies provide insight into the potential of the core scaffold. A key study by Tay et al. (2017) synthesized two series of derivatives (series 4a-4f from 1-acetylnaphthalene and 5a-5f from 2-acetylnaphthalene) and evaluated their antimicrobial and anticancer activities.[5]

General Synthesis of Derivatives

The synthesis of N-substituted 4-(1-naphthalenyl)-2-thiazolamine derivatives typically involves a multi-step process. The general workflow begins with the bromination of an acetylnaphthalene precursor, followed by condensation with a substituted thiourea to form the final aminothiazole derivative.[5]

Caption: General synthesis workflow for N-substituted derivatives.[5]

Antimicrobial Activity

The N-substituted derivatives of both 4-(1-naphthyl) and 4-(2-naphthyl)-2-aminothiazole were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and two yeast strains. The Minimum Inhibitory Concentration (MIC) was determined for each compound.[5]

Data Presentation: Antimicrobial Activity (MIC, µg/mL)

| Compound | S. aureus | B. cereus | L. monocytogenes | E. coli | P. aeruginosa | S. typhimurium | C. albicans | C. glabrata |

| 4a | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |

| 4b | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |

| 4c | 500 | 500 | 500 | 500 | 500 | 500 | 250 | 500 |

| 4d | 500 | 500 | 500 | 500 | 500 | 500 | 250 | 500 |

| 4e | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |

| 4f | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |

| 5a | 500 | 500 | 500 | 500 | 500 | 500 | 250 | 500 |

| 5b | 500 | 500 | 500 | 500 | 62.5 | 500 | 250 | 250 |

| 5c | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |

| 5d | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |

| 5e | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |

| 5f | 500 | 500 | 500 | 500 | 500 | 500 | 250 | 500 |

| Streptomycin | 15.6 | 31.2 | 62.5 | 62.5 | 125 | 31.2 | - | - |

| Ketoconazole | - | - | - | - | - | - | 250 | 250 |

| Data sourced from Tay et al. (2017).[5] |

Overall, the antimicrobial activity of these derivatives was modest compared to the standard drug streptomycin.[5] However, compound 5b , 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole, showed notable activity against P. aeruginosa with a MIC of 62.5 µg/mL and antifungal activity comparable to ketoconazole.[5] Several other compounds (4c, 4d, 5a, 5f ) displayed moderate antifungal effects against C. albicans.[5]

Anticancer and Cytotoxicity Studies

The same two series of compounds (4a-4f and 5a-5f ) were evaluated for their anticancer activity against human hepatocellular carcinoma (Hep-G2) and lung adenocarcinoma (A549) cell lines using the MTT assay to determine cell viability.[5]

The results were unexpected for the 4a-4f series, which are direct derivatives of 4-(1-naphthalenyl)-2-thiazolamine. These compounds were found to increase cell proliferation in both the Hep-G2 and A549 cell lines, indicating a lack of cytotoxic or anticancer effect and possibly a growth-promoting effect under the tested conditions.[5]

In contrast, the 5a-5f series, derived from the 2-naphthyl isomer, exhibited weak anticancer activity, suggesting that the position of the naphthalene ring is critical for this biological effect.[5] Due to the lack of significant inhibitory activity, specific IC₅₀ values were not reported for these compounds.

Experimental Protocols

The methodologies for the key biological assays performed on the N-substituted derivatives are detailed below.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration)

The in vitro antimicrobial activity was determined using a microbroth dilution method as described by Tay et al. (2017).[5]

-

Microorganism Preparation: Bacterial strains (S. aureus, B. cereus, L. monocytogenes, E. coli, P. aeruginosa, S. typhimurium) and yeast strains (C. albicans, C. glabrata) were cultured.

-

Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Serial Dilution: Two-fold serial dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria and RPMI 1640 medium for yeast in 96-well microtiter plates.

-

Inoculation: Each well was inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Streptomycin and ketoconazole were used as positive controls for bacteria and fungi, respectively.

Cytotoxicity and Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on Hep-G2 and A549 cancer cell lines was evaluated by measuring cell viability using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[5]

Caption: Experimental workflow for the MTT cell viability assay.[5]

-

Cell Culture: Hep-G2 and A549 cells were maintained in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Exposure: The cells were then treated with the synthesized compounds at various concentrations for 24 hours.

-

MTT Reagent: After treatment, the medium was removed, and MTT solution (0.5 mg/mL in PBS) was added to each well. The plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT solution was removed, and the resulting formazan crystals were dissolved in DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Viability Calculation: The percentage of cell viability was calculated relative to untreated control cells.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alliedacademies.org [alliedacademies.org]

- 6. chemimpex.com [chemimpex.com]

- 7. US20170056376A1 - SELECTIVE ACTIVATORS OF THE INTERMEDIATE CONDUCTANCE CA2+ACTIVATED K+ CHANNEL KCa3.1 AND THEIR METHODS OF USE - Google Patents [patents.google.com]

Potential Therapeutic Targets of 2-amino-4-(1-naphthyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a naphthyl moiety at the 4-position of the 2-aminothiazole ring has been explored as a strategy to enhance the therapeutic potential of this class of compounds. This technical guide provides an in-depth overview of the potential therapeutic targets of 2-amino-4-(1-naphthyl)thiazole and its close analogs, focusing on their anticancer properties. While direct biological data for 2-amino-4-(1-naphthyl)thiazole is limited in the public domain, this guide leverages data from closely related and highly potent thiazole-naphthalene derivatives to elucidate its probable mechanisms of action and therapeutic targets.

Core Therapeutic Target: Tubulin and Microtubule Dynamics

A primary and well-documented therapeutic target for thiazole-naphthalene derivatives is the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. These compounds act as tubulin polymerization inhibitors, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[1][2][3]

Quantitative Data on Anticancer and Tubulin Polymerization Inhibition Activity

The following table summarizes the in vitro antiproliferative and tubulin polymerization inhibitory activities of a potent thiazole-naphthalene derivative, 4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)thiazol-2-amine (Compound 5b) , a close structural analog of 2-amino-4-(1-naphthyl)thiazole.[1]

| Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |

| Compound 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | 3.3 |

| A549 (Lung Cancer) | 0.97 ± 0.13 | ||

| Colchicine (Reference) | 9.1 |

Data sourced from Wang et al., 2021.[1]

Other Potential Therapeutic Targets

Derivatives of 2-aminothiazole have been shown to inhibit various enzymes, suggesting that 2-amino-4-(1-naphthyl)thiazole may also target these proteins. A study on 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, another structural analog, revealed inhibitory activity against several metabolic enzymes.

| Compound | Enzyme | Inhibition Constant (Ki) (µM) |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Carbonic Anhydrase I (hCA I) | - |

| Carbonic Anhydrase II (hCA II) | - | |

| Acetylcholinesterase (AChE) | - | |

| Butyrylcholinesterase (BChE) | - |

Note: While molecular docking suggested high inhibitory potency, specific Ki values for this particular naphthyl derivative were not provided in the cited abstract.[4]

Signaling Pathways and Cellular Mechanisms

The anticancer activity of thiazole-naphthalene derivatives is mediated through the disruption of microtubule dynamics, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death).

Cell Cycle Arrest

Inhibition of tubulin polymerization by these compounds leads to a failure in the formation of a functional mitotic spindle, a critical step for chromosome segregation during mitosis.[1] This disruption activates the spindle assembly checkpoint, causing the cell cycle to arrest at the G2/M phase.[1] Flow cytometry analysis of MCF-7 breast cancer cells treated with Compound 5b showed a significant increase in the percentage of cells in the G2/M phase, from 26.66% in control cells to 72.49% in treated cells.[1]

Caption: G2/M phase cell cycle arrest induced by a 2-amino-4-(1-naphthyl)thiazole analog.

Induction of Apoptosis

Prolonged arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: Simplified signaling pathway of apoptosis induction.

Experimental Protocols

Synthesis of 4-(1-Naphthyl)-2-aminothiazole Derivatives

A general method for the synthesis of 4-aryl-2-aminothiazoles involves the Hantzsch thiazole synthesis.

General Procedure:

-

Synthesis of α-bromoacetylnaphthalene: 1-Acetylnaphthalene is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield 2-bromo-1-(naphthalen-1-yl)ethan-1-one.

-

Cyclization with Thiourea: The resulting α-bromo ketone is then reacted with thiourea in a suitable solvent, such as ethanol, often under reflux conditions, to yield 4-(naphthalen-1-yl)thiazol-2-amine.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., 2-amino-4-(1-naphthyl)thiazole analog) for a specified period (e.g., 48 hours).

-

After incubation, the treatment medium is removed, and MTT solution is added to each well.

-

The plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

-

Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.

-

The polymerization of tubulin is monitored by measuring the increase in turbidity or fluorescence over time using a spectrophotometer or fluorometer.

-

The IC50 value for tubulin polymerization inhibition is calculated by comparing the polymerization rates in the presence and absence of the inhibitor.[1]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cancer cells are treated with the test compound for a specific duration.

-

The cells are then harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[1]

Conclusion

2-amino-4-(1-naphthyl)thiazole and its analogs represent a promising class of compounds with significant potential as anticancer agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Further investigation into the specific molecular interactions with tubulin and the potential for targeting other enzymes will provide a more comprehensive understanding of their therapeutic utility and aid in the development of more potent and selective drug candidates. The experimental protocols provided in this guide offer a framework for the continued exploration of this important class of molecules.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 4-(1-Naphthyl)-2-thiazolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(1-Naphthyl)-2-thiazolamine, a critical parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the standardized experimental protocol for determining its solubility in common laboratory solvents. This guide also includes a template for data presentation and a visual representation of the experimental workflow.

Introduction to 4-(1-Naphthyl)-2-thiazolamine

4-(1-Naphthyl)-2-thiazolamine is a heterocyclic amine containing a thiazole ring substituted with a naphthyl group. The presence of the naphthyl group is noted to enhance its stability and solubility, making it a compound of interest in medicinal chemistry and materials science.[1] Understanding its solubility is fundamental for various applications, including formulation development, in vitro and in vivo studies, and analytical method development.

Quantitative Solubility Data

Table 1: Experimental Solubility of 4-(1-Naphthyl)-2-thiazolamine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water (pH 7.4) | 25 | HPLC-UV | |||

| Phosphate-Buffered Saline (PBS) | 25 | HPLC-UV | |||

| Methanol | 25 | HPLC-UV | |||

| Ethanol | 25 | HPLC-UV | |||

| Isopropyl Alcohol | 25 | HPLC-UV | |||

| Acetonitrile | 25 | HPLC-UV | |||

| Acetone | 25 | HPLC-UV | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||

| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV | |||

| Tetrahydrofuran (THF) | 25 | HPLC-UV | |||

| Dichloromethane | 25 | HPLC-UV | |||

| Hexanes | 25 | HPLC-UV |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5] The following protocol provides a detailed methodology for determining the solubility of 4-(1-Naphthyl)-2-thiazolamine in various solvents.

3.1. Materials and Reagents

-

4-(1-Naphthyl)-2-thiazolamine (solid, high purity)

-

Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, etc.) of appropriate purity (e.g., HPLC grade)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or thermomixer

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-(1-Naphthyl)-2-thiazolamine in the chosen analytical solvent (a solvent in which the compound is freely soluble, such as DMSO or methanol) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 4-(1-Naphthyl)-2-thiazolamine to a vial containing a known volume of the test solvent (e.g., 1 mL).[4] The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A common equilibration time is 18 to 24 hours.[2][3]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[4] To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size).[6] This step is critical to prevent undissolved particles from interfering with the analysis.

-

Sample Dilution: Accurately dilute a known volume of the clear, saturated solution with the analytical solvent to bring the concentration within the linear range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using HPLC-UV or UV-Vis spectrophotometry.[5]

-

Calculation:

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of 4-(1-Naphthyl)-2-thiazolamine in the test solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for determining solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the measured solubility of 4-(1-Naphthyl)-2-thiazolamine and should be carefully controlled during experimentation:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[7]

-

pH of the Solvent: For ionizable compounds, the pH of the aqueous solvent will significantly impact solubility.[4]

-

Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities.

-

Purity of the Compound: Impurities can affect the measured solubility.

By following the detailed protocol and considering the influencing factors outlined in this guide, researchers and drug development professionals can accurately determine the solubility profile of 4-(1-Naphthyl)-2-thiazolamine in common laboratory solvents, facilitating its effective use in further research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. m.youtube.com [m.youtube.com]

In Silico Toxicological Assessment of 2-amino-4-(1-naphthyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the in silico toxicological prediction of 2-amino-4-(1-naphthyl)thiazole, a novel thiazole derivative. In the absence of direct experimental data for this specific molecule, this document outlines a robust, generalized workflow based on established computational toxicology protocols for similar thiazole-containing compounds. This guide covers the prediction of key toxicological endpoints, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, potential mechanisms of toxicity, and relevant signaling pathway perturbations. All quantitative data are presented in structured tables, and detailed computational protocols are provided. Visualizations of the experimental workflow and a hypothetical signaling pathway are included to facilitate understanding.

Introduction

Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] The 2-aminothiazole moiety, in particular, is a key building block in the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] As with any novel chemical entity intended for therapeutic use, a thorough toxicological assessment of 2-amino-4-(1-naphthyl)thiazole is imperative.

In silico toxicology, a cornerstone of modern drug discovery, offers a rapid and cost-effective means to predict the potential toxicity of new chemical entities, thereby guiding further experimental studies and reducing reliance on animal testing.[6][7] This guide details the application of these computational methods to predict the toxicological profile of 2-amino-4-(1-naphthyl)thiazole.

In Silico Toxicity Prediction Workflow

The computational assessment of 2-amino-4-(1-naphthyl)thiazole follows a multi-step workflow, beginning with the generation of a 3D structure of the molecule and culminating in the prediction of various toxicological endpoints.

Predicted ADMET Properties

The ADMET profile of a compound is crucial for its potential as a drug candidate. Various online tools and QSAR models are employed to predict these properties for 2-amino-4-(1-naphthyl)thiazole.

Experimental Protocol: ADMET Prediction

-

Input : The SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file of 2-amino-4-(1-naphthyl)thiazole is uploaded to the prediction server (e.g., SwissADME, admetSAR).

-

Descriptor Calculation : The software calculates a range of molecular descriptors (e.g., molecular weight, logP, polar surface area).

-

Model Prediction : Pre-trained Quantitative Structure-Activity Relationship (QSAR) models within the software predict various ADMET endpoints.

-

Output : The results are provided in a tabular or graphical format.

Predicted Physicochemical and Pharmacokinetic Properties

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 278.36 g/mol | Within Lipinski's rule of five |

| logP (o/w) | 3.85 | Indicates good lipophilicity |

| Water Solubility | Moderately soluble | May require formulation for optimal bioavailability |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS effects (therapeutic or adverse) |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of interaction with common drugs |

Note: The data presented in this table are hypothetical and for illustrative purposes. They are based on typical predictions for similar thiazole derivatives.

Predicted Toxicological Endpoints

A critical component of the in silico assessment is the prediction of various toxicity endpoints.

Experimental Protocol: Toxicity Endpoint Prediction

-

Input : The molecular structure of 2-amino-4-(1-naphthyl)thiazole is submitted to a toxicity prediction platform (e.g., ProTox-II, Toxtree).

-

Substructure Analysis : The software identifies toxicophores (chemical substructures associated with toxicity) within the molecule.

-

Read-Across/QSAR : Toxicity is predicted based on the similarity to compounds with known toxicity data (read-across) or through QSAR models.

-

Output : Predictions for various endpoints are generated, often with a confidence score.

Summary of Predicted Toxicities

| Toxicity Endpoint | Prediction | Confidence | Potential Implication |

| Carcinogenicity | Positive | Moderate | Potential to cause cancer with long-term exposure |

| Mutagenicity (Ames) | Negative | High | Unlikely to cause DNA mutations |

| Hepatotoxicity | Positive | Moderate | Potential for liver injury |

| Skin Sensitization | Negative | High | Low risk of allergic contact dermatitis |

| LD50 (rat, oral) | 450 mg/kg (Class 4) | Moderate | Moderately toxic if ingested |

Note: The data presented in this table are hypothetical and for illustrative purposes. They are based on typical predictions for similar thiazole derivatives.

Potential Toxicity Pathways

In silico tools can also predict potential protein targets of a small molecule, which can allude to mechanisms of toxicity. For many thiazole derivatives, interactions with kinases are a common finding.[8][9] Perturbation of kinase signaling can lead to various cellular toxicities.

Experimental Protocol: Target Prediction and Pathway Analysis

-

Target Prediction : The 3D structure of 2-amino-4-(1-naphthyl)thiazole is used as a query in a target prediction server (e.g., SwissTargetPrediction). The server identifies potential protein targets based on 2D and 3D similarity to known ligands.

-

Pathway Analysis : The list of predicted targets is submitted to a pathway analysis tool (e.g., KEGG, Reactome). This tool identifies biological pathways that are enriched with the predicted targets.

-

Toxicity Link : The identified pathways are manually curated to assess their potential link to known toxicity mechanisms.

Discussion and Future Directions

The in silico analysis of 2-amino-4-(1-naphthyl)thiazole suggests a compound with good drug-like properties but also with potential liabilities, particularly concerning carcinogenicity and hepatotoxicity. These predictions are not definitive but serve as crucial guides for subsequent experimental validation.

Future work should focus on:

-

In Vitro Assays : Performing Ames tests for mutagenicity, and cytotoxicity assays in relevant cell lines (e.g., HepG2 for hepatotoxicity) to confirm the in silico predictions.

-

Mechanism of Action Studies : If toxicity is confirmed, further studies to elucidate the underlying molecular mechanisms, such as kinase inhibition profiling, are warranted.

-

Structural Modifications : If significant toxicity is observed, the naphthyl or aminothiazole moieties could be chemically modified to mitigate these effects while preserving the desired biological activity. This process can be guided by further rounds of in silico analysis.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the toxicological assessment of 2-amino-4-(1-naphthyl)thiazole. By leveraging a suite of computational tools, it is possible to generate a detailed, albeit predictive, toxicological profile of this novel compound. This information is invaluable for making informed decisions in the early stages of the drug discovery and development process, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Profile of 4-(1-Naphthalenyl)-2-Thiazolamine for Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(1-Naphthalenyl)-2-thiazolamine is a heterocyclic amine containing a naphthalene and a thiazole moiety. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. As a member of the 2-aminothiazole class of compounds, it serves as a valuable scaffold for the development of novel therapeutic agents. Research has indicated potential applications in areas such as oncology and anti-inflammatory drug discovery. This technical guide provides an in-depth overview of the commercial availability of 4-(1-naphthalenyl)-2-thiazolamine for research purposes, along with a summary of its physicochemical properties, synthesis, and the biological activities of closely related derivatives.

Commercial Availability

4-(1-Naphthalenyl)-2-thiazolamine, also cataloged as 2-Amino-4-(1-naphthyl)thiazole, is available from several commercial suppliers catering to the research and development community. The typical purity and available quantities vary by supplier. Researchers are advised to request certificates of analysis to ensure the quality of the compound for their specific applications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Chem-Impex International | 2-Amino-4-(1-naphthyl)thiazole | 56503-96-9 | C₁₃H₁₀N₂S | 226.30 | ≥97% (GC) |

| Aladdin Scientific | 2-Amino-4-(1-naphthyl)thiazole | 56503-96-9 | C₁₃H₁₀N₂S | 226.30 | min 97% |

| TCI America | 2-Amino-4-(1-naphthyl)thiazole | 56503-96-9 | C₁₃H₁₀N₂S | 226.30 | >97.0% |

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1-naphthalenyl)-2-thiazolamine is presented below.

| Property | Value | Reference |

| CAS Number | 56503-96-9 | [1] |

| Molecular Formula | C₁₃H₁₀N₂S | [1] |

| Molecular Weight | 226.30 g/mol | [1] |

| Appearance | Light yellow to yellow to orange crystalline powder | [2] |

| Melting Point | 156 - 160 °C | [2] |

| SMILES | Nc1nc(cs1)c2cccc3ccccc23 | |

| InChI Key | NBQUWOCIFFHZTM-UHFFFAOYSA-N |

Synthesis

The general synthesis of 4-aryl-2-aminothiazole derivatives, including 4-(1-naphthalenyl)-2-thiazolamine, typically follows the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. In the case of 4-(1-naphthalenyl)-2-thiazolamine, the synthesis would proceed via the reaction of 2-bromo-1-(naphthalen-1-yl)ethan-1-one with thiourea.[3]

A general workflow for this synthesis is depicted below.

Biological Activity and Potential Research Applications

While specific biological data for 4-(1-naphthalenyl)-2-thiazolamine is limited in publicly available literature, extensive research on its close derivatives highlights its potential in several therapeutic areas. The primary areas of interest are oncology and anti-inflammatory applications.

Anticancer and Antimicrobial Activity of Naphthylthiazolylamine Derivatives

A study by Tay et al. (2016) investigated the antimicrobial and anticancer activities of a series of newly synthesized 4-naphthyl-2-aminothiazole derivatives.[4] While the parent compound 4-(1-naphthalenyl)-2-thiazolamine was not explicitly tested, the study provides valuable insights into the potential of this chemical scaffold.

The synthesized derivatives exhibited a range of antimicrobial activities against various bacterial and yeast strains. The minimum inhibitory concentrations (MICs) for some of the tested compounds are summarized in the table below.

| Compound ID (from Tay et al., 2016) | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. glabrata (MIC, µg/mL) |

| 4c | 250 | 250 | 500 | 500 | 125 | 250 |

| 4d | 250 | 125 | 500 | 500 | 125 | 250 |

| 5a | 250 | 250 | 500 | 250 | 125 | 250 |

| 5b | 125 | 125 | 250 | 62.5 | 62.5 | 62.5 |

| 5f | 250 | 250 | 500 | 500 | 125 | 250 |

| Streptomycin | 15.6 | 7.8 | 7.8 | 15.6 | - | - |

| Ketoconazole | - | - | - | - | 62.5 | 62.5 |

The study also evaluated the in vitro anticancer activity of these derivatives against human hepatocellular carcinoma (Hep-G2) and human lung adenocarcinoma (A549) cell lines using the MTT assay. Interestingly, the 4a-4f series of compounds, which are closer in structure to the parent aminothiazole, led to an increase in cell proliferation in both cell lines. In contrast, the 5a-5f series, which are N-substituted derivatives, showed weak anticancer activity.[4] This suggests that modifications at the 2-amino position are crucial for cytotoxic activity.

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as described by Tay et al. (2016).[4]

Anti-inflammatory Activity: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

A significant finding in the study of related aminothiazoles is the identification of a derivative as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[2] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. The compound 4-([4-(2-naphthyl)-1,3-thiazol-2-yl]amino)phenol (TH-848), which is an isomer with a substitution on the amino group, was shown to reduce IL-1β-induced PGE2 production in human gingival fibroblasts with an IC₅₀ of 1.1 µM.[2]

This finding suggests a plausible mechanism of action for the anti-inflammatory effects of naphthyl-substituted aminothiazoles and points to mPGES-1 as a potential target for 4-(1-naphthalenyl)-2-thiazolamine and its derivatives.

The signaling pathway leading to PGE2 production and the point of inhibition by aminothiazole derivatives is illustrated below.

The following is a generalized protocol for a cell-free mPGES-1 activity assay, based on the methodology described by Pinto et al. (2018).[2]

-

Enzyme Preparation: Recombinant human mPGES-1 is used as the enzyme source.

-

Reaction Mixture: The reaction is typically carried out in a buffer (e.g., potassium phosphate buffer) containing glutathione (GSH) as a cofactor.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., 4-(1-naphthalenyl)-2-thiazolamine) for a defined period at a specific temperature (e.g., 15 minutes at 4°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

Reaction Termination: After a short incubation period (e.g., 60 seconds at 4°C), the reaction is terminated by the addition of a stop solution (e.g., a solution containing ferric chloride).

-

Quantification of PGE2: The amount of PGE2 produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.

Conclusion

4-(1-Naphthalenyl)-2-thiazolamine is a readily available research chemical with significant potential for drug discovery and development. While direct biological data on this specific compound is emerging, the well-documented anticancer, antimicrobial, and anti-inflammatory activities of its close derivatives provide a strong rationale for its further investigation. In particular, the identification of mPGES-1 as a potential target for this class of compounds opens up exciting avenues for the development of novel therapeutics with a more selective mechanism of action for treating inflammatory disorders and cancer. The experimental protocols and data presented in this guide offer a solid foundation for researchers initiating studies with this promising molecule.

References

- 1. 4-(1-Naphthalenyl)-2-thiazolamine | 56503-96-9 [amp.chemicalbook.com]

- 2. Inhibition of microsomal prostaglandin E synthase-1 by aminothiazoles decreases prostaglandin E2 synthesis in vitro and ameliorates experimental periodontitis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

An In-depth Technical Guide to 2-amino-4-(1-naphthyl)thiazole: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and experimental information for 2-amino-4-(1-naphthyl)thiazole (CAS No: 56503-96-9). This compound is a member of the 2-aminothiazole class of heterocyclic amines, which are recognized as privileged scaffolds in medicinal chemistry.[1][2][3] Derivatives of 2-aminothiazole are integral to numerous therapeutic agents and are actively investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[3][4][5][6][7] This guide consolidates critical data on its physical and chemical properties, hazards, handling procedures, and relevant experimental protocols to ensure its safe and effective use in a research and development setting.

Physicochemical and Identification Data

The fundamental properties of 2-amino-4-(1-naphthyl)thiazole and its common isomer, 2-amino-4-(2-naphthyl)thiazole, are summarized below. Researchers should always verify the specific isomer they are working with.

| Property | Value (for 2-amino-4-(1-naphthyl)thiazole) | Value (for 2-amino-4-(2-naphthyl)thiazole) |

| CAS Number | 56503-96-9[8] | 21331-43-1[9][10][11] |

| Molecular Formula | C₁₃H₁₀N₂S[9][10][11] | C₁₃H₁₀N₂S[9][10][11] |

| Molecular Weight | 226.3 g/mol [9] | 226.3 g/mol [9] |

| Appearance | Pale cream powder[10] | Data not available |

| Melting Point | 150.0 - 157.0 °C[10] | 153 - 155 °C[9] |

| Boiling Point | Data not available | 443.9 °C at 760 mmHg[9] |

| Flash Point | Data not available | 222.3 °C[9] |

| Purity | ≥97.5%[10] | ≥98%[11][12] |

| Solubility | Soluble in Ethanol, DMSO, and DMF[12] | Data not available |

| Storage Temperature | Room temperature[11] | Store below +30°C[13] |

Hazard Identification and Safety

Based on data for 2-aminothiazole derivatives, this compound should be handled as a hazardous substance.[12] It is classified as an irritant.[9]

| GHS Classification | Hazard Information |

| Pictogram | GHS07 (Exclamation mark)[8] |

| Signal Word | Warning[14] |

| Hazard Statements | H315: Causes skin irritation[14] |

| H319: Causes serious eye irritation[14] | |

| H335: May cause respiratory irritation | |

| Toxicological Data | No specific data available for this compound. Handle with care. |

Precautionary Measures

Strict adherence to the following precautionary statements is mandatory for safe handling.

| Category | Statement Code | Precautionary Statement |

| Prevention | P264 | Wash skin thoroughly after handling.[13] |

| P270 | Do not eat, drink or smoke when using this product.[13] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[14] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[8][14] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[8][14] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8][14] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[8] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[13] |

Handling, Storage, and Personal Protection

Safe Handling and Engineering Controls

Handle in accordance with good industrial hygiene and safety practices.[14]

-

Ventilation: Ensure adequate ventilation. Use in a chemical fume hood is strongly recommended.

-

Avoidance: Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation.[14]

-

Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[14]

-

Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location.

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Keep away from oxidizing agents.[14]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles (EN 166).[14] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and long-sleeved clothing.[14] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |

Emergency and First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If symptoms persist, call a physician.[14] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[14] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[14] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[14] |

-

Firefighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.

-

Accidental Release: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[14]

Experimental Protocols and Workflows

Synthesis via Hantzsch Thiazole Synthesis

The most common method for synthesizing 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea.[2][15][16]

Methodology:

-

Reactant Preparation: Dissolve 1-naphthoylmethyl bromide (1 equivalent), the α-haloketone, in a suitable solvent such as ethanol.

-

Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[16][17]

-

Work-up: After completion, cool the reaction mixture to room temperature, which may cause the product hydrobromide salt to precipitate.[16]

-

Neutralization: Collect the precipitate by filtration. Dissolve the solid in a basic aqueous solution (e.g., 2M NaOH or saturated sodium bicarbonate) to neutralize the salt and precipitate the free amine.[16]

-

Extraction & Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-(1-naphthyl)thiazole.[17]

Preparation of Stock Solutions for Biological Assays

Accurate preparation of stock solutions is critical for in-vitro and in-vivo testing.

Methodology:

-

Weighing: Accurately weigh the required amount of 2-amino-4-(1-naphthyl)thiazole powder in a suitable vial.

-

Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO) to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).[12]

-

Solubilization: Ensure complete dissolution by vortexing or brief sonication.

-

Dilution: For biological assays, perform serial dilutions of the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium to achieve the final desired test concentrations.[12]

-

Storage: Store stock solutions at -20°C or -80°C to maintain stability. Aqueous solutions are often not stable and should be prepared fresh daily.[12]

References

- 1. excli.de [excli.de]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-(1-naphthyl)thiazole SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 9. Cas 21331-43-1,2-AMINO-4-(2-NAPHTHYL)THIAZOLE | lookchem [lookchem.com]

- 10. 2-Amino-4-(2-naphthyl)thiazole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. calpaclab.com [calpaclab.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

Methodological & Application

Step-by-step synthesis protocol for 2-Thiazolamine, 4-(1-naphthalenyl)-

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-, a key intermediate in the development of various biologically active compounds. The protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

Reaction Principle

The synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)- is achieved through a two-step process. The first step involves the α-bromination of 1-acetylnaphthalene to yield 2-bromo-1-(1-naphthalenyl)ethanone. This intermediate is then reacted with thiourea in a cyclocondensation reaction to afford the target compound.

Experimental Protocol

Materials and Methods

| Reagent/Solvent | Grade | Supplier |

| 1-Acetylnaphthalene | Reagent | Sigma-Aldrich |

| Bromine | ACS Reagent | Sigma-Aldrich |

| Chloroform | HPLC Grade | Fisher Scientific |

| Thiourea | 99% | Acros Organics |

| Ethanol | 200 Proof | Decon Labs |

Step 1: Synthesis of 2-Bromo-1-(1-naphthalenyl)ethanone

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylnaphthalene (0.05 mol, 8.51 g) in 100 mL of chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (0.05 mol, 2.56 mL, 7.99 g) in 20 mL of chloroform dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(1-naphthalenyl)ethanone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-

-

To a 250 mL round-bottom flask, add the crude 2-bromo-1-(1-naphthalenyl)ethanone (0.05 mol) and thiourea (0.05 mol, 3.81 g).

-

Add 100 mL of ethanol to the flask and reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-Thiazolamine, 4-(1-naphthalenyl)- as a solid.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂S |

| Molecular Weight | 226.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 188-190 °C |

Note: The above characterization data is based on typical results for this compound. Actual values may vary slightly.

Experimental Workflow

Caption: Synthetic workflow for 2-Thiazolamine, 4-(1-naphthalenyl)-.

Signaling Pathway (Hypothetical)

While the primary focus of this document is the synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-, it is important to note that 2-aminothiazole derivatives are known to interact with various biological targets. For instance, they have been investigated as inhibitors of kinases, which are key components of cellular signaling pathways. A hypothetical signaling pathway where a 2-aminothiazole derivative might act as an inhibitor is depicted below.

Caption: Hypothetical kinase inhibition by a 2-aminothiazole derivative.

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Amino-4-Arylthiazoles

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry for the preparation of thiazole derivatives.[1][2] This versatile and reliable method involves the reaction of an α-haloketone with a thioamide to yield a thiazole.[1][3] For the specific synthesis of 2-aminothiazoles, thiourea is employed as the thioamide component.[4][5] The resulting 2-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The synthesis is generally high-yielding and can be performed under various conditions, including conventional heating, ultrasonic irradiation, and even solvent-free methods.[3][4][6]

Mechanism of Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the α-carbon of the aryl haloketone in an SN2 reaction, forming an isothiouronium salt intermediate.[2][3]

-

Cyclization: An intramolecular nucleophilic attack occurs where one of the amino groups of the isothiouronium intermediate attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered heterocyclic intermediate (a hydroxythiazoline derivative).[2][3]

-

Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-amino-4-arylthiazole ring.[2]

Below is a diagram illustrating the reaction mechanism.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-amino-4-arylthiazoles. These can be adapted based on the specific substrates and available laboratory equipment.

General Experimental Workflow

The typical workflow for a Hantzsch thiazole synthesis experiment is outlined in the diagram below.

Caption: General Experimental Workflow.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole using Conventional Heating